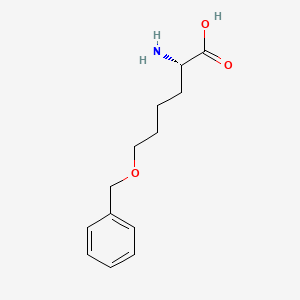

6-(苄氧基)-L-正丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(Benzyloxy)-L-norleucine” is a derivative of the amino acid norleucine, with a benzyloxy group attached. This suggests that it could have properties similar to other benzyloxy compounds .

Synthesis Analysis

While specific synthesis methods for “6-(Benzyloxy)-L-norleucine” are not available, similar compounds are often synthesized through condensation reactions of the corresponding amines and aldehydes .Molecular Structure Analysis

The molecular structure of “6-(Benzyloxy)-L-norleucine” would likely include a benzyloxy group attached to the norleucine molecule. This could potentially affect the molecule’s reactivity and interactions .Chemical Reactions Analysis

The chemical reactions involving “6-(Benzyloxy)-L-norleucine” would likely depend on the specific conditions and reagents present. Similar compounds have been involved in various reactions, including oxidation and reduction processes .Physical and Chemical Properties Analysis

The physical and chemical properties of “6-(Benzyloxy)-L-norleucine” would likely depend on its specific structure. Benzyloxy compounds often have properties such as solubility in organic solvents and reactivity with various reagents .科学研究应用

1. HIV-Protease 活性检测

6-(苯氧基)-L-去亮氨酸已被用于开发用于检测 HIV-protease 活性的寡肽。含有去亮氨酸的肽 KRAVNle5EANleNH2 允许在 405 nm 处分光光度法检测 HIV-protease (Badalassi, Nguyen, Crotti, & Reymond, 2002).

2. 抗肿瘤剂合成

6-重氮-5-氧代-L-去亮氨酸类似物的合成已被探索为潜在的抗肿瘤剂。这些类似物表现出显着的抗叶酸活性,并抑制白血病 L-1210 细胞在培养中的生长 (Gangjee, Kalman, & Bardos, 1982).

3. 神经内分泌肿瘤中的线粒体损伤

6-重氮-5-氧代-L-去亮氨酸 (DON) 已被研究其对神经内分泌肿瘤细胞的选择性生长抑制作用,特别是影响线粒体结构和功能 (Wu, Lukinius, Bergström, Eriksson, Watanabe, & Långström, 1999).

4. 食品中的美拉德反应产物分析

该化合物已被鉴定为来自食品中美拉德反应的吡咯氨基酸甲酰胺,并且已在各种食品中证实了它的存在 (Hellwig & Henle, 2012).

5. 酶活性和结合研究

对大鼠肾磷酸依赖性谷氨酰胺酶的研究表明,6-重氮-5-氧代-L-去亮氨酸与酶谷氨酰胺结合位点的催化活性基团特异性相互作用 (Clark, Shapiro, & Curthoys, 1982).

6. 抗病毒研究

6-重氮-5-氧代-L-去亮氨酸已显示出抑制治疗的 CV-1 细胞中呼吸道合胞病毒 (RSV) 复制的有效性 (Huang, Panin, Romito, & Huang, 1994)。在抑制人副流感病毒 2 型复制中观察到了类似的效果 (Nishio, Tsurudome, Bando, Komada, & Ito, 1990).

7. 阿拉佐肽肽生物合成

研究揭示了阿拉佐肽肽的完整生物合成途径,阿拉佐肽肽是一种含有两个 6-重氮-5-氧代-L-去亮氨酸分子和一个丙氨酸分子的三肽,揭示了 N-N 键形成的酶学见解 (Kawai, Sugaya, Hagihara, Tomita, Katsuyama, & Ohnishi, 2021).

未来方向

The future directions for research on “6-(Benzyloxy)-L-norleucine” could potentially include further investigation into its synthesis, properties, and potential applications. Biocatalysis is a promising field for the production of chiral compounds with high selectivity, which could be relevant for compounds like "6-(Benzyloxy)-L-norleucine" .

属性

IUPAC Name |

(2S)-2-amino-6-phenylmethoxyhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c14-12(13(15)16)8-4-5-9-17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2,(H,15,16)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGCAWCHHYWJIF-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCCCC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2789692.png)

![{Spiro[3.4]octan-5-yl}methanamine hydrochloride](/img/structure/B2789693.png)

![1,3-Dimethyl-7-phenyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2789695.png)

![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2789698.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2789700.png)

![(E)-ethyl 1-isobutyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2789702.png)

![[4-Hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2789706.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2789708.png)